molecular formula C8H15BrO B3249600 1-Bromo-3-(tert-butoxy)cyclobutane CAS No. 1955474-99-3

1-Bromo-3-(tert-butoxy)cyclobutane

Cat. No.: B3249600
CAS No.: 1955474-99-3
M. Wt: 207.11
InChI Key: KPSLXTOCYSMBTR-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Derivatives in Contemporary Organic Synthesis

Cyclobutane derivatives, four-membered carbocyclic rings, are valuable building blocks in organic synthesis. researchgate.net Their utility stems from the inherent ring strain of the cyclobutane core, which facilitates selective bond cleavage and subsequent functionalization. acs.orgbaranlab.org This reactivity allows for their use as starting materials in the synthesis of a wide range of both acyclic and more complex cyclic systems, including bicyclic and oligocyclic compounds. acs.org The development of reliable and high-yield preparative methods has made these derivatives readily accessible for various applications. acs.org

In medicinal chemistry, the rigid, well-defined spatial arrangement of substituents on a cyclobutane ring is advantageous for drug design. nih.gov This conformational restriction can be crucial for achieving desired biological activity. lifechemicals.com Unlike some other small rings or unsaturated systems, the cyclobutane moiety generally does not alter the electronic properties of a molecule, preserving its inherent reactivity. lifechemicals.com Consequently, several marketed and experimental drugs incorporate the cyclobutane ring. lifechemicals.com Furthermore, cyclobutane derivatives have found applications in materials science, for instance, in the creation of stress-responsive polymers. lifechemicals.com

Overview of Halogenated Ether Compounds in Chemical Transformations

Halogenated ethers are a class of organic compounds characterized by an ether linkage (an oxygen atom connected to two alkyl or aryl groups) and one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to the carbon framework. wikipedia.org These compounds exhibit a diverse range of chemical reactivities and physical properties, making them valuable in various chemical transformations.

The presence of both a halogen and an ether group within the same molecule allows for a variety of reactions. The ether oxygen can act as a Lewis base, influencing the reactivity of nearby functional groups. The halogen atom, a good leaving group, can participate in nucleophilic substitution and elimination reactions. smolecule.combrainly.com The specific halogen present significantly influences the compound's reactivity, with bromine being a particularly effective leaving group. stackexchange.com

Halogenated ethers are utilized as intermediates in the synthesis of more complex molecules. researchgate.net For instance, they can undergo cleavage by strong acids, a reaction that proceeds via either an SN1 or SN2 mechanism depending on the structure of the ether. openstax.org This cleavage allows for the selective formation of alcohols and alkyl halides. openstax.org Additionally, halogenated ethers have applications in polymer chemistry and as flame retardants. wikipedia.org

Specific Context of 1-Bromo-3-(tert-butoxy)cyclobutane (B1400122) in Advanced Chemical Research

This compound is a bifunctional molecule that incorporates both a reactive bromine atom and a sterically bulky tert-butoxy (B1229062) group on a cyclobutane ring. This unique combination of features makes it a valuable intermediate in advanced chemical research, particularly in the synthesis of novel organic molecules. smolecule.com The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of new functional groups. smolecule.com The tert-butoxy group, on the other hand, can influence the stereochemical outcome of reactions and can be removed under acidic conditions to reveal a hydroxyl group. openstax.org

The compound serves as a key building block in the construction of complex molecular architectures. Its applications span various research areas, including life sciences and material science. smolecule.com The rigid cyclobutane core provides a defined scaffold for the spatial arrangement of substituents, a desirable feature in the design of new therapeutic agents and materials. nih.govsmolecule.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₅BrO
Molecular Weight207.11 g/mol
CAS Number1501509-75-6

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-[(2-methylpropan-2-yl)oxy]cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSLXTOCYSMBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 3 Tert Butoxy Cyclobutane

Strategies for Cyclobutane (B1203170) Ring Construction

The formation of the cyclobutane skeleton is a pivotal step in the synthesis of 1-bromo-3-(tert-butoxy)cyclobutane (B1400122). Various methods have been developed to construct this strained ring system, with [2+2] cycloaddition reactions being a prominent approach.

[2+2] Cycloaddition Approaches to Substituted Cyclobutanes

[2+2] cycloaddition reactions, which involve the union of two doubly bonded systems to form a four-membered ring, are a powerful tool for synthesizing cyclobutane derivatives. nih.govbaranlab.org These reactions can be initiated photochemically or thermally, and in some cases, are facilitated by catalysts. baranlab.orgharvard.edu

Photochemical [2+2] cycloadditions are a common method for constructing cyclobutane rings. baranlab.orgscribd.com For instance, the irradiation of an alkene in the presence of another unsaturated compound can lead to the formation of a cyclobutane adduct. acs.org The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of reactants and reaction conditions. scribd.com A notable example is the Lewis acid-promoted [2+2] cycloaddition of allenoates with terminal alkenes, which provides a rapid route to 1,3-substituted cyclobutanes in high yields. nih.govacs.org This method's robustness and simplicity make it an attractive strategy for accessing cyclobutane cores that can be further functionalized. nih.gov

Thermal [2+2] cycloadditions, particularly with ketenes, are also a valuable synthetic tool. harvard.eduscribd.com Ketenes, being sterically unencumbered and linear, are excellent substrates for these reactions. harvard.edu Additionally, the development of catalytic enantioselective [2+2] cycloadditions has expanded the utility of this strategy, allowing for the synthesis of a broad range of 1,3-substituted cyclobutanes. acs.org Recent advancements include the use of gold photocatalysis for the intermolecular [2+2] cycloaddition of 1-acetylindoles with alkenes to form cyclobutane-fused indolines. acs.org

Cycloaddition MethodReactantsConditionsKey Features
Lewis Acid Promoted [2+2] CycloadditionAllenoates and terminal alkenesLewis acid promoterRapid, high yield, robust. nih.govacs.org
Photochemical [2+2] CycloadditionTwo olefin unitsUV light, photosensitizersCan form complex cage compounds. baranlab.orgacs.org
Thermal [2+2] CycloadditionKetenes and alkenesHeatGood for forming cyclobutanones. harvard.eduscribd.com
Gold Photocatalysis [2+2] Cycloaddition1-Acetylindoles and alkenesGold catalyst, lightAccess to cyclobutane-fused indolines. acs.org

Alternative Methods for Cyclobutane Core Formation

Beyond [2+2] cycloadditions, other strategies exist for constructing the cyclobutane ring. Intramolecular alkylation and decarboxylation of malonate derivatives is a recognized method for accessing 1,3-substituted cyclobutanes. nih.govacs.org Ring expansion of smaller rings, such as cyclopropanes, can also lead to cyclobutane structures. For example, alkynyl cyclopropanols can undergo a gold(I)-catalyzed ring expansion. harvard.edu Another approach involves the functionalization of pre-existing cyclobutane skeletons. nih.govacs.org The Wurtz reaction, a coupling reaction using sodium metal, has been employed to create strained ring compounds, including those derived from 1-bromo-3-chlorocyclobutane. smolecule.compharmaguideline.com

Introduction of the Bromine Moiety onto the Cyclobutane Core

Once the cyclobutane ring is in place, the next critical step is the introduction of the bromine atom. This can be achieved through direct bromination methods or by nucleophilic substitution reactions.

Direct Bromination Techniques, including Radical and Electrophilic Pathways

Direct bromination of a cyclobutane derivative can be accomplished through several methods. Radical bromination, often initiated by UV light, can introduce a bromine atom onto the cyclobutane ring. pharmaguideline.com For instance, the Ziegler bromination of cyclobutene (B1205218) is a known method for producing brominated cyclobutane derivatives. nih.govacs.org This type of reaction proceeds via a free radical mechanism. acs.org

Electrophilic addition of bromine to a cyclobutene precursor can also be used to install bromine atoms onto the cyclobutane core. For example, the reaction of cyclobutene with bromine can lead to the formation of a dibromocyclobutane, which can then be further manipulated.

A direct approach to synthesizing this compound involves the bromination of cyclobutane in the presence of tert-butyl alcohol. smolecule.com

Nucleophilic Substitution Strategies for Bromide Installation

Nucleophilic substitution provides an alternative route for introducing a bromine atom. libretexts.orgpressbooks.pub This strategy involves starting with a cyclobutane derivative bearing a suitable leaving group, such as a hydroxyl or a different halogen, and displacing it with a bromide ion. savemyexams.com For instance, a cyclobutanol (B46151) derivative could be converted to the corresponding bromide using a standard brominating agent like phosphorus tribromide or hydrobromic acid.

Incorporation of the tert-Butoxy (B1229062) Group

The final key structural element to be introduced is the tert-butoxy group. This bulky ether group can be incorporated either before or after the bromination step, depending on the synthetic design.

One common method for introducing the tert-butoxy group is through an etherification reaction. evitachem.com This typically involves the reaction of a cyclobutanol precursor with a reagent that can provide the tert-butyl group, such as isobutylene (B52900) in the presence of an acid catalyst, or by using potassium tert-butoxide to deprotonate the alcohol followed by reaction with a tert-butyl halide.

Alternatively, the tert-butoxy group can be introduced via nucleophilic substitution, where a suitable leaving group on the cyclobutane ring is displaced by a tert-butoxide nucleophile. ontosight.ai The tert-butoxy group is known for its steric bulk, which can influence the stereochemical outcome of subsequent reactions. ontosight.ai It is also a stable protecting group for alcohols, easily removed under acidic conditions, a property that can be exploited in more complex synthetic sequences. ontosight.aiwikipedia.org

Etherification Reactions for tert-Butoxy Group Attachment

The introduction of the bulky tert-butoxy group onto the cyclobutane core is a key synthetic step. This is typically achieved through etherification of a corresponding alcohol precursor, such as 3-bromocyclobutanol. One common method involves the acid-catalyzed addition of isobutylene to the alcohol. In this reaction, a strong acid catalyst protonates isobutylene to form a stable tert-butyl cation, which is then attacked by the hydroxyl group of 3-bromocyclobutanol.

Another effective method for forming tert-butyl ethers is the use of tert-butyl 2,2,2-trichloroacetimidate in the presence of a Lewis acid catalyst like boron trifluoride etherate. researchgate.net This approach often proceeds under mild conditions with high yields. researchgate.net The reaction would involve the activation of the trichloroacetimidate (B1259523) by the Lewis acid, followed by nucleophilic attack from the alcohol.

ReagentCatalystGeneral ConditionsApplicability
IsobutyleneStrong acid (e.g., H₂SO₄)Pressurized vessel or sealed tubeDirect and atom-economical
tert-Butyl 2,2,2-trichloroacetimidateBoron trifluoride etherateAnhydrous solvent, mild temperatureHigh yielding, good for sensitive substrates researchgate.net

Nucleophilic Displacement Strategies for Oxygen Functionality

An alternative approach to forming the C-O bond of the tert-butoxy group is through a nucleophilic substitution reaction. This strategy typically involves a di-substituted cyclobutane with two leaving groups, such as 1,3-dibromocyclobutane (B6250088) or a mixed dihalide like 1-bromo-3-chlorocyclobutane. The reaction with a source of tert-butoxide, commonly potassium tert-butoxide, can then install the desired ether linkage.

Potassium tert-butoxide is a strong, sterically hindered base, which also acts as a nucleophile. masterorganicchemistry.com Its bulky nature can influence the regioselectivity and stereoselectivity of the substitution reaction. masterorganicchemistry.com Due to steric hindrance, its nucleophilicity is somewhat diminished compared to smaller alkoxides, which can be a factor in reaction rates and the potential for competing elimination reactions. masterorganicchemistry.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being employed to enhance the reactivity of the nucleophile.

A plausible synthetic sequence could start from a cyclobutane precursor with a suitable leaving group at the 3-position, which is then displaced by the tert-butoxide anion.

Stereoselective Synthesis of this compound and its Diastereomers

The relative orientation of the bromo and tert-butoxy substituents on the cyclobutane ring gives rise to cis and trans diastereomers. The control of this stereochemistry is a crucial aspect of the synthesis, particularly for applications in drug discovery where specific stereoisomers often exhibit distinct biological activities.

The diastereoselective synthesis of 1,3-disubstituted cyclobutanes can be achieved through several methods. One approach involves the stereocontrolled reduction of a cyclobutanone (B123998) precursor. For instance, the reduction of 3-(tert-butoxy)cyclobutanone with a hydride reagent could lead to a mixture of cis- and trans-3-(tert-butoxy)cyclobutanol, with the diastereomeric ratio depending on the steric bulk of the reducing agent and the substrate. Subsequent conversion of the hydroxyl group to a bromide would then yield the target compound.

Recent advances have demonstrated the diastereoselective synthesis of cis-1,3-disubstituted cyclobutanes through methods like the reduction of a cyclobutylidene Meldrum's acid derivative. nih.gov Another powerful strategy involves the cycloaddition of bicyclo[1.1.0]butanes with reagents like triazolinediones or nitrosoarenes, which after further transformations can yield cis-1,3-disubstituted cyclobutanes. rsc.org A diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes has also been reported to produce 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity. researchgate.net These methods could potentially be adapted to synthesize the cis or trans isomers of this compound.

The synthesis of cis-1-[cis-3-(hydroxymethyl)cyclobutyl] derivatives has been achieved through Mitsunobu reaction of the corresponding trans-alcohol, demonstrating a method for stereochemical inversion. rsc.org

Starting MaterialKey TransformationStereochemical OutcomeReference
Cyclobutylidene Meldrum's acid derivativeDiastereoselective reductioncis-1,3-disubstituted cyclobutane nih.gov
Bicyclo[1.1.0]butaneCycloaddition and subsequent cleavagecis-1,3-heteroatom substitutions rsc.org
Bicyclo[1.1.0]butane1,3-nitrooxygenationDiastereoselective 1,1,3-trisubstituted cyclobutanes researchgate.net
trans-3-(Benzyloxymethyl)cyclobutan-1-olMitsunobu reactioncis-1,3-disubstituted cyclobutane rsc.org

For the synthesis of enantiomerically pure this compound, more advanced enantioselective strategies are required. One of the most powerful modern approaches involves the catalytic functionalization of prochiral starting materials. For example, rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition has been shown to produce enantiomerically enriched, densely functionalized cyclobutanes with high diastereoselectivity. nih.govacs.org This method starts with readily available precursors and allows for the construction of the cyclobutane ring with excellent enantiocontrol. nih.gov

Other enantioselective methods for cyclobutane synthesis include photochemical [2+2] cycloadditions, catalyzed [2+2] cycloadditions, and the ring expansion of cyclopropylcarbinyl precursors. nih.gov The photocyclisation of enantiomerically pure α-heteroatom-substituted butyrophenones can also lead to cyclobutanols with excellent diastereoselectivity. eurekaselect.com Furthermore, the stereospecific contraction of readily accessible pyrrolidines using iodonitrene chemistry presents another route to multisubstituted cyclobutanes. nih.gov While these methods have not been specifically reported for the synthesis of this compound, they represent the state-of-the-art in asymmetric cyclobutane synthesis and could likely be adapted for this purpose.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity Considerations

The choice of synthetic route to this compound depends on the desired stereochemistry and the required scale of the synthesis.

For the preparation of a mixture of diastereomers, the most straightforward routes would likely involve either the etherification of 3-bromocyclobutanol or the nucleophilic substitution of 1,3-dihalocyclobutane with potassium tert-butoxide. These methods are generally reliable and utilize readily available starting materials. However, they typically offer little stereocontrol, resulting in a mixture of cis and trans isomers. chemscene.com

For the synthesis of a specific diastereomer, a stereoselective approach is necessary. The diastereoselective reduction of a ketone or the functionalization of a bicyclo[1.1.0]butane precursor can provide access to either the cis or trans isomer with high selectivity. nih.govrsc.org These methods are more complex and may require more specialized starting materials and reagents, but they provide crucial control over the relative stereochemistry.

When enantiopurity is the goal, advanced catalytic asymmetric methods are required. The sequential Rh-catalyzed bicyclobutanation and Cu-catalyzed homoconjugate addition offers a powerful and versatile platform for the enantioselective synthesis of highly functionalized cyclobutanes. nih.govacs.org While these methods are at the forefront of organic synthesis and can provide excellent enantioselectivity, they often involve multi-step sequences and may require significant optimization for a specific target molecule.

Synthetic GoalGeneral ApproachAdvantagesDisadvantages
Diastereomeric MixtureEtherification or Nucleophilic SubstitutionSimplicity, readily available starting materialsLack of stereocontrol
Specific DiastereomerDiastereoselective reduction or cycloadditionHigh diastereoselectivityMore complex, may require specialized reagents nih.govrsc.org
Specific EnantiomerCatalytic asymmetric synthesisHigh enantioselectivity and diastereoselectivityMulti-step, requires optimization nih.govacs.org

Reactivity and Mechanistic Investigations of 1 Bromo 3 Tert Butoxy Cyclobutane

Nucleophilic Substitution Reactions at the Bromine-Substituted Carbon

Nucleophilic substitution is a fundamental reaction pathway for 1-Bromo-3-(tert-butoxy)cyclobutane (B1400122), where the bromine atom, a good leaving group, is replaced by a nucleophile. The reaction typically occurs via either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being influenced by the reaction conditions and the substrate's structure.

Regioselectivity in the substitution of this compound is unambiguous, as the reaction exclusively occurs at the carbon atom bonded to the bromine, the only leaving group present.

Stereoselectivity, however, is a critical aspect dependent on the reaction mechanism.

S(_N)2 Pathway: This bimolecular mechanism involves a backside attack by the nucleophile on the carbon-bromine bond. This process occurs in a single, concerted step, leading to an inversion of the stereochemical configuration at the reaction center. For this pathway to be efficient, the electrophilic carbon must be accessible to the nucleophile.

S(_N)1 Pathway: This unimolecular pathway proceeds through a two-step mechanism. The first and rate-determining step is the departure of the bromide ion to form a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, resulting in a mixture of enantiomers, often leading to racemization.

The bulky tert-butoxy (B1229062) group at the C3 position can exert steric hindrance, potentially disfavoring the S(_N)2 pathway by impeding the nucleophile's approach to the C1 carbon.

The cyclobutane (B1203170) ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. libretexts.org The C-C-C bond angles in cyclobutane are approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to angle strain. libretexts.org This inherent strain influences the kinetics of substitution reactions.

For S(_N)2 Reactions: The transition state of an S(_N)2 reaction features a trigonal bipyramidal geometry where the carbon undergoing substitution temporarily adopts sp²-like character with bond angles of about 120°. Forcing the ring carbons into this geometry can increase the ring strain, thereby raising the activation energy and slowing the reaction rate compared to an acyclic or a less strained cyclic system like cyclohexane. stackexchange.com

For S(_N)1 Reactions: The formation of a carbocation intermediate in an S(_N)1 reaction involves the rehybridization of the carbon atom from sp³ to sp². This change to a trigonal planar geometry with 120° bond angles can potentially relieve some of the inherent angle strain of the cyclobutane ring. This relief of strain in the transition state leading to the carbocation can lower the activation energy, potentially accelerating the S(_N)1 reaction rate.

The table below summarizes the key factors influencing the substitution pathway for this compound.

FactorFavors S(_N)1 PathwayFavors S(_N)2 Pathway
Substrate Secondary halide, potential for carbocation stabilizationSecondary halide, but can be hindered
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)Strong, unhindered nucleophiles (e.g., CN⁻, RS⁻)
Solvent Polar protic solvents (e.g., ethanol, water)Polar aprotic solvents (e.g., acetone, DMSO)
Ring Strain May be accelerated due to strain relief in carbocationMay be slowed due to increased strain in transition state

Elimination Reactions from the Cyclobutane System

In the presence of a base, this compound can undergo elimination reactions to form an alkene, a process known as dehydrohalogenation. This reaction competes with nucleophilic substitution and is highly dependent on the reaction conditions.

Elimination reactions of this compound can proceed through two primary mechanisms: E1 and E2. youtube.com

E1 (Elimination, Unimolecular): This is a two-step process that shares the same initial step as the S(_N)1 reaction: formation of a carbocation intermediate. iitk.ac.in In the second step, a weak base removes a proton from a carbon atom adjacent (β-position) to the carbocation, forming a double bond. E1 reactions are favored by conditions that stabilize the carbocation, such as polar protic solvents and the absence of a strong base. youtube.com

E2 (Elimination, Bimolecular): This is a one-step, concerted reaction where a strong base removes a β-proton simultaneously as the bromide leaving group departs. masterorganicchemistry.com The reaction rate depends on the concentration of both the substrate and the base. youtube.com For the E2 mechanism to occur, the β-hydrogen and the leaving group must be oriented in an anti-periplanar geometry, meaning they lie in the same plane but on opposite sides of the C-C bond. chemistrysteps.com

Steric hindrance plays a crucial role in the competition between substitution and elimination. The bulky tert-butoxy group on the cyclobutane ring can sterically shield the electrophilic carbon from attack by a nucleophile, thus disfavoring the S(_N)2 reaction and making elimination more competitive. acs.orgwikipedia.org

The choice of base is a critical factor. Strong, sterically hindered bases, commonly referred to as "bulky bases" like potassium tert-butoxide (KOt-Bu), are poor nucleophiles due to their size. masterorganicchemistry.com They are highly effective at promoting E2 elimination because they can abstract a sterically accessible β-proton more readily than they can perform a nucleophilic attack at the more hindered carbon center. msu.edu The use of such bases is a common strategy to favor elimination over substitution. wikipedia.org

The elimination of HBr from this compound can potentially yield two different constitutional isomers: 1-(tert-butoxy)cyclobutene (the Zaitsev product) and 3-(tert-butoxy)cyclobutene (the Hofmann product).

Zaitsev's Rule: This rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene. chemistrysteps.com In this case, the Zaitsev product is 1-(tert-butoxy)cyclobutene. This outcome is typically favored when using small, strong bases like sodium ethoxide.

Hofmann's Rule: This rule predicts the formation of the less substituted alkene as the major product. libretexts.org This outcome is common when using bulky bases. masterorganicchemistry.com The bulky base (e.g., potassium tert-butoxide) preferentially abstracts the less sterically hindered proton. For this compound, the protons at C2 and C4 are less hindered than the proton at the C1 position (once rehybridized), leading to the formation of 3-(tert-butoxy)cyclobutene. masterorganicchemistry.com

The stereochemical requirement for an anti-periplanar arrangement of the β-hydrogen and the bromine in the E2 transition state is also a determining factor. tib.eu The puckered conformation of the cyclobutane ring means that only β-hydrogens that can adopt this specific spatial relationship with the bromine atom can be removed in an E2 reaction. This can influence which of the possible alkene products is formed, particularly in rigid cyclic systems. iitk.ac.inyoutube.com

The following table predicts the likely major product based on the base used in the elimination reaction.

BaseBase CharacteristicsPredicted Major ProductGoverning Rule
Sodium Ethoxide (NaOEt)Strong, unhindered1-(tert-butoxy)cyclobuteneZaitsev
Potassium tert-butoxide (KOt-Bu)Strong, bulky/hindered3-(tert-butoxy)cyclobuteneHofmann

Radical Reactions Involving this compound

The presence of a carbon-bromine bond and C-H bonds on the cyclobutane ring allows this compound to participate in radical reactions, typically initiated by light or a radical initiator. These reactions proceed through a classic radical chain mechanism involving initiation, propagation, and termination steps.

A common type of radical reaction for an alkyl halide is free-radical halogenation, which can introduce additional halogen atoms, or dehalogenation. While specific studies on this compound are not prevalent, its reactivity can be inferred from the general principles of free-radical chemistry.

The initiation step involves the homolytic cleavage of a molecule to generate two radicals. This can be achieved by the application of UV light to a halogen molecule like bromine or by the thermal decomposition of a radical initiator such as AIBN (azobisisobutyronitrile).

Initiation: Br-Br --(uv light)--> 2 Br• AIBN --(heat)--> 2 (CH3)2(CN)C• + N2

The propagation phase consists of two or more repeating steps. A bromine radical can abstract a hydrogen atom from the cyclobutane ring to form hydrogen bromide and a cyclobutyl radical. The stability of the resulting carbon radical influences the regioselectivity of this abstraction. Tertiary C-H bonds are generally weaker and lead to more stable radicals than secondary C-H bonds. In this compound, hydrogen abstraction can occur at the C-2, C-3, or C-4 positions. The presence of the electronegative bromine and the bulky tert-butoxy group can influence the bond dissociation energies of the adjacent C-H bonds.

Propagation:

Br• + C8H15BrO --> HBr + •C8H14BrO (Cyclobutyl radical)

•C8H14BrO + Br2 --> C8H14Br2O + Br•

The termination phase involves the combination of any two radicals to form a non-radical species, which ends the chain reaction.

Termination: Br• + Br• --> Br2 •C8H14BrO + Br• --> C8H14Br2O •C8H14BrO + •C8H14BrO --> Dimer

The table below outlines the key stages of a hypothetical radical bromination of this compound.

Reaction Stage Description Example Reactants/Intermediates Example Products
Initiation Generation of radical species, typically by UV light or thermal initiators.Br₂, AIBNBr•, Initiator Radicals
Propagation A series of chain-carrying steps where a radical reacts to form a new radical.This compound, Br•Cyclobutyl radical, HBr, Dibrominated cyclobutane
Termination Combination of two radicals to form a stable, non-radical product, ending the chain.Br•, Cyclobutyl radicalBr₂, Dibrominated cyclobutane, Dimer

Metal-Mediated and Cross-Coupling Reactions

This compound, as an alkyl halide, is a potential substrate for various metal-mediated cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. Seminal reactions in this category include the Suzuki, Sonogashira, and Heck couplings, which typically employ a palladium catalyst.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, this would involve the formation of a new C-C bond at the C-1 position, replacing the bromine atom. The general catalytic cycle involves oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. While typically applied to sp²-hybridized halides, modifications of the Sonogashira coupling can sometimes be extended to sp³-hybridized halides. The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (aryl, vinyl) with an alkene in the presence of a palladium catalyst and a base. The standard Heck reaction is not typically performed with saturated alkyl halides like this compound, as the mechanism involves a β-hydride elimination step that is not favorable with most sp³-hybridized substrates lacking a specific arrangement of hydrogens.

The following table summarizes the key components for these cross-coupling reactions in a general context.

Coupling Reaction Catalyst Coupling Partner Base Typical Product
Suzuki-Miyaura Pd(0) complex (e.g., Pd(PPh₃)₄)Organoboron compound (e.g., R-B(OH)₂)Na₂CO₃, K₃PO₄R-C₈H₁₄O(t-Bu)
Sonogashira Pd(0) complex, Cu(I) salt (e.g., CuI)Terminal alkyne (e.g., R-C≡CH)Amine (e.g., Et₃N)R-C≡C-C₈H₁₄O(t-Bu)
Heck Pd(0) complex (e.g., Pd(OAc)₂)Alkene (e.g., CH₂=CHR')Amine (e.g., Et₃N)(Generally not applicable)

Ring-Opening Reactions of the Strained Cyclobutane Core

The cyclobutane ring in this compound possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to ring-opening reactions under various conditions.

Thermal and Photochemical Ring-Opening Pathways

Under thermal or photochemical conditions, cyclobutanes can undergo ring-opening through the cleavage of C-C bonds. This process is governed by the principles of pericyclic reactions, specifically the Woodward-Hoffmann rules.

Thermal Ring-Opening: Heating cyclobutene (B1205218) derivatives leads to a conrotatory electrocyclic ring-opening to form 1,3-butadienes. For a saturated cyclobutane like this compound, thermal cleavage of a C-C bond would result in the formation of a 1,4-diradical intermediate. This diradical can then undergo further reactions, such as fragmentation or rearrangement. High temperatures, such as those used in pyrolysis, can lead to complex mixtures of products, including the elimination of HBr and fragmentation of the tert-butyl group.

Photochemical Ring-Opening: Photochemical excitation, typically with UV light, can also promote the ring-opening of cyclobutanes. For cyclobutenes, this occurs via a disrotatory mechanism. In saturated systems, photolysis can lead to the formation of a 1,4-diradical. This highly reactive intermediate can then abstract hydrogen atoms from the solvent or undergo intramolecular reactions. The specific outcome would depend on the reaction conditions and the structure of the substrate.

Acid or Base-Catalyzed Ring Opening Processes

The presence of functional groups on the cyclobutane ring can facilitate ring-opening under acidic or basic conditions.

Acid-Catalyzed Ring Opening: In the presence of a Lewis or Brønsted acid, the tert-butoxy group can be protonated and eliminated as tert-butanol, or the bromine atom can be abstracted by a Lewis acid, leading to the formation of a secondary carbocation on the cyclobutane ring. Due to the inherent instability and strain of a cyclobutyl cation, it is highly prone to rearrangement. This can occur via a 1,2-hydride shift or, more significantly, through ring-opening to form a more stable cyclopropylcarbinyl or homoallylic cation. Such processes are a form of solvolysis and can lead to a variety of rearranged and ring-opened products.

Base-Catalyzed Ring Opening: Strong bases can induce elimination reactions in alkyl halides. For this compound, treatment with a strong, non-nucleophilic base, particularly a bulky one like potassium tert-butoxide (KOtBu), would likely lead to an E2 elimination reaction. This involves the abstraction of a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine atom. Depending on which β-hydrogen is removed, different cyclobutene products could be formed. Due to the steric hindrance of the base, the kinetically favored product is often the one resulting from the abstraction of the most accessible proton (Hofmann elimination), which may compete with the thermodynamically more stable, more substituted alkene (Zaitsev elimination). The high strain of the resulting cyclobutene could make it susceptible to further reactions.

Condition Proposed Intermediate Potential Outcome
Thermal 1,4-diradicalFragmentation, elimination
Photochemical 1,4-diradicalH-abstraction, rearrangement
Acid-Catalyzed Cyclobutyl carbocationRearrangement, ring-opening
Base-Catalyzed (E2 transition state)Elimination to form cyclobutene derivatives

Intramolecular Rearrangements and Cyclizations

The structure of this compound is amenable to intramolecular rearrangements, particularly under conditions that generate a carbocation intermediate.

Wagner-Meerwein Rearrangements: As mentioned in the context of acid-catalyzed reactions, the formation of a cyclobutyl carbocation at the C-1 position (following the departure of the bromide ion, often assisted by a Lewis acid) would create a highly unstable species. This intermediate can undergo a Wagner-Meerwein rearrangement to achieve greater stability. This type of rearrangement is a class of carbocation 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon.

In the case of the 1-cyclobutyl cation, the rearrangement could involve a 1,2-hydride shift from C-2 or C-4. More significantly, the strain of the four-membered ring can be relieved through a skeletal rearrangement. This can lead to the formation of a less strained cyclopropylmethyl cation, which exists in equilibrium with the cyclobutyl cation and the homoallylic cation. The ultimate product would depend on how this rearranged cation is trapped by a nucleophile present in the reaction mixture.

Intramolecular Cyclizations: For an intramolecular cyclization to occur, the molecule would need to possess both a nucleophilic and an electrophilic center that can react with each other to form a ring. In this compound, the carbon bearing the bromine is an electrophilic center. However, the tert-butoxy group is not nucleophilic (the oxygen lone pairs are sterically hindered and not sufficiently reactive). Therefore, intramolecular cyclization via a mechanism like an intramolecular Williamson ether synthesis is not a plausible pathway for this molecule on its own. Such a reaction would require prior modification of the molecule to introduce a nucleophilic group.

Conformational Analysis and Theoretical Studies

Conformational Preferences of the Cyclobutane (B1203170) Ring

The cyclobutane ring is in a rapid, fluxional equilibrium, flipping between equivalent puckered conformations nih.govacs.org. This dynamic process is crucial for understanding the average geometry and the orientation of the substituents.

To minimize the eclipsing interactions between adjacent C-H bonds, the cyclobutane ring bends along a diagonal, resulting in a non-planar structure. This deviation from planarity is quantified by the puckering angle, which for cyclobutane is approximately 25-35 degrees maricopa.edu. This puckering leads to a corresponding set of torsional (dihedral) angles that are no longer 0°, significantly reducing torsional strain. For 1,3-disubstituted cyclobutanes like the title compound, the exact puckering angle and dihedral angles are influenced by the nature of the substituents.

Table 1: Representative Conformational Angles in Puckered Cyclobutanes

Parameter Typical Value Range Description
Puckering Angle ~25° - 35° The angle of the fold in the ring, deviating from a planar structure.

The puckered conformation of the cyclobutane ring creates two distinct types of substituent positions on each carbon: axial-like and equatorial-like. Axial bonds are roughly perpendicular to the average plane of the ring, while equatorial bonds point away from the ring's center libretexts.orgyoutube.com. Similar to cyclohexane systems, bulky substituents generally prefer the more sterically accessible equatorial position to minimize unfavorable steric interactions with other atoms on the ring libretexts.orgmasterorganicchemistry.com.

In 1-Bromo-3-(tert-butoxy)cyclobutane (B1400122), there is a strong preference for the very bulky tert-butoxy (B1229062) group to occupy an equatorial position. The bromine atom is considerably smaller and therefore has a weaker preference. In the cis isomer, this would lead to a conformation where one group is axial and the other is equatorial. In the more stable trans isomer, both substituents can adopt equatorial positions, minimizing steric strain. The energy difference between having a substituent in an axial versus an equatorial position is often quantified by "A-values," typically measured in cyclohexane systems but useful for qualitatively understanding steric preferences in other rings masterorganicchemistry.com.

Table 2: Steric Preference (A-Values) for Substituents

Substituent A-Value (kcal/mol) Implication for Conformational Preference
Bromine (-Br) 0.43 Moderate preference for the equatorial position.

The tert-butoxy group is expected to have a similarly high A-value to the tert-butyl group due to its steric bulk. masterorganicchemistry.com

Steric and Electronic Effects of the Bromine and tert-Butoxy Substituents

The conformational equilibrium and chemical reactivity of this compound are governed by a combination of steric and electronic effects from its substituents nih.govacs.org.

Electronic Effects : The bromine atom is highly electronegative, creating a polar C-Br bond and influencing the electronic distribution within the cyclobutane ring. This polarization can affect the molecule's reactivity, particularly in reactions involving nucleophilic substitution at the carbon bearing the bromine smolecule.com. The tert-butoxy group, with its electron-donating oxygen atom, also contributes to the electronic character of the ring system. These electronic properties are critical in directing chemical reactions, such as palladium-mediated functionalization, where the electronic environment dictates the site of metal insertion smolecule.com.

Computational Chemistry Approaches to Structure and Reactivity

Due to the fluxional nature of the cyclobutane ring, computational methods are invaluable for exploring its structure and reactivity nih.govacs.org. These approaches allow for the calculation of properties that may be difficult to measure experimentally.

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to model the electronic structure of this compound. These calculations provide insights into:

Optimized Geometries : Determining the most stable three-dimensional structures, including bond lengths, bond angles, and puckering angles for different isomers (cis and trans) and conformers (axial vs. equatorial).

Relative Energies : Calculating the energy differences between various conformations to predict the most stable arrangement and the energy barriers for ring flipping.

Electronic Properties : Mapping the electron density and electrostatic potential to identify electron-rich and electron-poor regions, which helps in predicting sites of reactivity. Hirshfeld charges, for example, have been shown to be useful predictors of reactivity and regioselectivity in related systems nsf.gov.

Molecular Dynamics (MD) simulations offer a powerful tool for exploring the dynamic behavior of molecules over time cecam.org. For this compound, an MD simulation would involve:

Defining a force field that describes the interactions between all atoms in the molecule.

Simulating the motion of the atoms over a period, governed by the laws of classical mechanics.

Analyzing the resulting trajectory to understand the molecule's conformational landscape.

This approach can reveal the pathways and frequencies of ring-flipping events, the time-averaged distribution of puckering and dihedral angles, and the preferential orientations of the bromine and tert-butoxy groups. MD simulations have been successfully used to study the stability and interactions of other complex cyclobutane-containing molecules nih.gov.

Prediction of Reaction Pathways and Transition States

Theoretical and computational chemistry provides powerful tools for predicting the reaction pathways and characterizing the transition states of molecules like this compound. Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations are instrumental in mapping out the potential energy surface of a reaction, identifying intermediates, and calculating the activation energies required to overcome reaction barriers.

For reactions involving substituted cyclobutanes, computational studies can elucidate complex mechanisms, such as those in cycloadditions, ring-openings, or nucleophilic substitutions. For instance, in the synthesis of cyclobutane derivatives from pyrrolidines, DFT calculations have been employed to unveil the stereospecific reaction mechanism. These studies show that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. The subsequent barrierless collapse of this biradical explains the formation of the stereoretentive product. Such computational analyses can predict activation energies and Gibbs free energies for each step, offering a detailed kinetic and thermodynamic profile of the reaction.

Key aspects of predicting reaction pathways for this compound would involve:

Modeling Reactant Conformations: Identifying the lowest energy conformations of the cis and trans isomers of the molecule to serve as the starting point for reaction modeling.

Simulating Nucleophilic Attack: In a substitution reaction where the bromide is replaced, calculations would model the trajectory of the incoming nucleophile. The bulky tert-butoxy group would sterically hinder certain approach pathways, and theoretical models can quantify this effect on the transition state energy.

Identifying Transition States: A transition state is a first-order saddle point on the potential energy surface. Computational algorithms locate this geometry and a subsequent frequency calculation is performed to confirm its identity, which is characterized by a single imaginary frequency corresponding to the atomic motion along the reaction coordinate.

Mapping the Reaction Coordinate: By performing an Intrinsic Reaction Coordinate (IRC) scan, chemists can computationally "walk" from the transition state forwards to the product and backwards to the reactant, confirming that the identified transition state correctly connects the desired species.

The table below illustrates hypothetical data that could be generated from a DFT study on a reaction involving a substituted cyclobutane, such as a nucleophilic substitution.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Nucleophilic Substitution on a Substituted Cyclobutane
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsCyclobutane + Nucleophile0.0
TS1Transition State+25.5
IntermediateCarbocation Intermediate+5.2
TS2Transition State+7.8
ProductsSubstituted Cyclobutane + Leaving Group-10.3

Theoretical Insights into Ring Strain Energy and Stability

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. Theoretical calculations, corroborated by experimental data like heats of combustion, estimate the total ring strain of the parent cyclobutane to be approximately 26.3 kcal/mol.

Angle Strain: An ideal sp³ hybridized carbon atom has bond angles of 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be 90°, leading to substantial angle strain. To alleviate some of this strain, cyclobutane adopts a puckered or folded conformation, resulting in actual bond angles of about 88°.

Torsional Strain: In a planar cyclobutane, all C-H bonds on adjacent carbons would be fully eclipsed. The puckering of the ring reduces this torsional strain by moving these bonds towards a more staggered arrangement, although significant eclipsing interactions remain.

The introduction of substituents, such as a bromine atom and a tert-butoxy group, has a meaningful effect on the ring's strain energy and conformational stability. The bulky tert-butyl group, in particular, introduces significant steric interactions that influence the preferred conformation of the ring. In substituted cyclohexanes, a tert-butyl group strongly favors an equatorial position to minimize steric hindrance. A similar principle applies to cyclobutane; the bulky tert-butoxy group will preferentially occupy a pseudo-equatorial position in the puckered ring to minimize steric clashes with the hydrogen atoms on the same side of the ring.

Theoretical calculations can quantify these substituent effects. High-level ab initio calculations have shown that alkyl substituents can alter the strain energy of small rings. For this compound, computational models would be used to determine the energy difference between various conformers, such as the cis and trans isomers and their respective puckered forms. The calculations would account for steric repulsion between the substituents and the ring hydrogens, as well as any electronic effects introduced by the electronegative bromine and oxygen atoms. The bromine-carbon bond is longer than a carbon-carbon bond, which can also slightly alter the local geometry and strain.

The table below summarizes the components of ring strain in the parent cyclobutane molecule.

Table 2: Components of Ring Strain in Cyclobutane
Type of StrainDescriptionContribution to Instability
Angle StrainDeviation of C-C-C bond angles (88°) from the ideal 109.5°.High
Torsional StrainEclipsing interactions between C-H bonds on adjacent carbons.High (though reduced by puckering)
Steric StrainRepulsive interactions between non-bonded atoms or groups. Minimal in parent cyclobutane but significant in substituted derivatives.Low to High (depending on substituents)

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity of 1-Bromo-3-(tert-butoxy)cyclobutane (B1400122) can be established.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The large tert-butyl group will produce a sharp, singlet peak integrating to nine protons, typically in the upfield region around 1.2 ppm, due to the magnetic equivalence of these protons. The cyclobutane (B1203170) ring protons will be more complex. The two methine protons (CH-Br and CH-O) will appear as multiplets further downfield. The proton attached to the carbon bearing the bromine atom (CH-Br) is expected to be the most deshielded of the ring protons, appearing around 4.0-4.5 ppm, due to the electronegativity of bromine. The proton on the carbon with the tert-butoxy (B1229062) group (CH-O) would likely resonate around 3.5-4.0 ppm. The four methylene protons (-CH₂-) on the cyclobutane ring are diastereotopic and will appear as complex multiplets, likely between 2.0 and 2.8 ppm, showing geminal and vicinal coupling to each other and to the methine protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. For this compound, five distinct signals are predicted. The carbon of the tert-butyl group attached to the oxygen will appear around 74-78 ppm, while the three equivalent methyl carbons of the tert-butyl group will produce a strong signal around 28-30 ppm. Within the cyclobutane ring, the carbon atom bonded to the bromine (C-Br) will be significantly shifted downfield to approximately 45-55 ppm. The carbon atom bonded to the tert-butoxy group (C-O) is expected to resonate around 65-75 ppm. Finally, the two equivalent methylene carbons (-CH₂-) of the cyclobutane ring would appear as a single peak in the range of 30-35 ppm.

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
¹H-C(CH₃)₃~1.2Singlet (s)9H
¹H-CH₂- (ring)~2.0-2.8Multiplet (m)4H
¹HCH-O~3.5-4.0Multiplet (m)1H
¹HCH-Br~4.0-4.5Multiplet (m)1H
¹³C-C(CH₃)₃~28-30--
¹³C-CH₂- (ring)~30-35--
¹³CC-Br~45-55--
¹³CC-O~65-75--
¹³C-C(CH₃)₃~74-78--

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₈H₁₅BrO, with a calculated molecular weight of approximately 207.11 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments. Therefore, the mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z 206 and an M+2 peak at m/z 208 of nearly equal intensity, corresponding to [C₈H₁₅⁷⁹BrO]⁺ and [C₈H₁₅⁸¹BrO]⁺, respectively.

Common fragmentation pathways would include the loss of a bromine radical, leading to a fragment ion at m/z 127. Another prominent fragmentation would be the cleavage of the tert-butyl group. Loss of a tert-butyl radical would result in a bromine-containing fragment at m/z 149/151. Alternatively, the highly stable tert-butyl cation at m/z 57 is expected to be a major peak, and possibly the base peak, in the spectrum.

m/z ValuePredicted Fragment IonNotes
206/208[C₈H₁₅BrO]⁺Molecular ion (M⁺, M+2), characteristic 1:1 ratio for bromine.
149/151[M - C₄H₉]⁺Loss of a tert-butyl radical.
127[M - Br]⁺Loss of a bromine radical.
57[C₄H₉]⁺tert-butyl cation, often the base peak.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be characterized by several key absorption bands. Strong, sharp peaks in the 2970-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl groups (cyclobutane and tert-butyl). The presence of the ether linkage (C-O-C) is identified by a strong C-O stretching band, which is expected to appear in the 1150-1080 cm⁻¹ range. The carbon-bromine bond (C-Br) typically shows a stretching absorption in the fingerprint region, usually between 650 and 550 cm⁻¹. Other bands in the fingerprint region (below 1500 cm⁻¹) would correspond to various C-H bending and C-C stretching vibrations of the cyclobutane ring and tert-butyl group.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
2970-2850C-H StretchAlkyl (sp³ C-H)
1470-1450C-H Bend (Scissoring)-CH₂-
1390-1365C-H Bend (Rocking)tert-butyl
1150-1080C-O StretchEther
650-550C-Br StretchBromoalkane

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide exact bond lengths, bond angles, and the conformational geometry of the molecule.

For this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures or the synthesis of a suitable crystalline derivative. While no published crystal structure for this specific compound is currently available, the technique, if applied, would unambiguously determine the stereochemistry (cis/trans relationship between the bromo and tert-butoxy groups) and the puckering of the cyclobutane ring. In substituted cyclobutanes, the ring is typically non-planar, adopting a puckered conformation to relieve ring strain, and X-ray crystallography would quantify the exact dihedral angle of this pucker.

Other Advanced Spectroscopic and Diffraction Methods

Beyond the primary techniques, other advanced methods can provide further structural details.

Vibrational Spectroscopy (Raman): Raman spectroscopy is complementary to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and the C-Br stretch, which can sometimes be weak in the IR spectrum.

Microwave Spectroscopy: This gas-phase technique provides extremely precise information about the rotational constants of a molecule. From these constants, highly accurate molecular geometries, including bond lengths and angles, can be calculated. A microwave spectrum of this compound could definitively determine the puckered conformation of the cyclobutane ring and the orientation of the substituents in the gas phase. libretexts.org

Applications of 1 Bromo 3 Tert Butoxy Cyclobutane in Complex Molecule Synthesis and Chemical Transformations

As a Versatile Synthetic Building Block and Intermediate

1-Bromo-3-(tert-butoxy)cyclobutane (B1400122) is a valuable chemical compound in organic synthesis, primarily utilized as an intermediate for creating more complex molecules. smolecule.com Its utility stems from the unique structural arrangement of a four-membered carbon ring featuring two distinct functional groups: a bromine atom and a tert-butoxy (B1229062) group. smolecule.com This specific combination of a reactive halogen and a bulky, sterically hindering ether group on a strained cyclobutane (B1203170) core provides chemists with a versatile platform for a variety of chemical modifications. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the tert-butoxy group can influence the molecule's reactivity and solubility, and can be removed under specific conditions to reveal a hydroxyl group for further functionalization.

The primary application of this compound is as a precursor for a wide array of 1,3-substituted cyclobutane derivatives. The presence of the bromine atom allows for straightforward displacement by a variety of nucleophiles, enabling the introduction of new functional groups onto the cyclobutane ring. smolecule.com This reactivity is fundamental to its role as a building block.

Common transformations include:

Nucleophilic Substitution: The carbon-bromine bond is susceptible to attack by nucleophiles such as amines, thiols, cyanides, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds.

Organometallic Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds with aryl or vinyl groups. organic-chemistry.org

Elimination Reactions: Under the influence of a strong base, the compound can undergo elimination to form cyclobutene (B1205218) derivatives. smolecule.com

These transformations allow for the generation of a library of cyclobutane compounds with tailored properties, starting from a single, readily accessible precursor.

Cyclobutane rings, particularly those with 1,3-substitution patterns, are of significant interest in medicinal and chemical biology research. nih.gov They are often employed as bioisosteres for other chemical groups, such as aromatic rings or alkynes. nih.govchemrxiv.org The rigid, three-dimensional structure of the cyclobutane core provides a well-defined spatial arrangement for its substituents, which can be advantageous in designing molecules that fit precisely into the binding sites of biological targets like enzymes and receptors. nih.govorganic-chemistry.org

This compound serves as a key intermediate in the synthesis of these biologically relevant scaffolds. For example, derivatives of 2-aminocyclobutane-1-carboxylic acid, which can be synthesized from precursors like this compound, have shown a propensity to form stable helical structures, making them valuable components in the design of peptidomimetics—molecules that mimic the structure and function of peptides but with enhanced stability against enzymatic degradation. smolecule.com Its role as a building block facilitates the exploration of new chemical space in drug discovery programs. smolecule.com

Role in Advanced Organic Reaction Methodologies

Beyond simple substitutions, this compound is a suitable substrate for more advanced organic reactions. The strained nature of the cyclobutane ring and the reactivity of the C-Br bond allow it to participate in various transformations that are central to modern synthetic chemistry.

For instance, it can be utilized in intramolecular reactions. A related compound, 1-bromo-3-chlorocyclobutane, when treated with sodium metal in an ether solvent (a Wurtz reaction), undergoes an intramolecular coupling to form the highly strained bicyclo[1.1.0]butane. stackexchange.comyoutube.com This highlights the potential for this compound to be used in reactions that build complex, polycyclic systems. The reactivity of the bromine atom makes it a candidate for various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for constructing complex molecular architectures. organic-chemistry.org

Reaction TypeReagents/ConditionsPotential Product Type
Nucleophilic Substitution Various Nucleophiles (e.g., R-NH2, R-SH)Substituted Cyclobutanes
Wurtz-type Reaction Sodium metal in etherBicyclic compounds
Suzuki-Miyaura Coupling Arylboronic acid, Palladium catalyst, BaseAryl-substituted cyclobutanes
Elimination Strong BaseCyclobutene derivatives

Contribution to Materials Science (e.g., as a monomer for specialized polymers)

The bifunctional nature of this compound lends itself to applications in materials science, particularly in the synthesis of novel polymers. smolecule.com The two functional groups can act as points of connectivity, allowing the molecule to serve as a monomer or a cross-linking agent. For example, the bromine atom could be transformed into a group suitable for polymerization, while the tert-butoxy group could be removed post-polymerization to introduce hydroxyl functionalities along the polymer chain.

This approach is analogous to the use of other cyclobutane derivatives, such as cyclobutane-1,3-diacid (CBDA), as building blocks for creating semi-crystalline polymers like poly-α-truxillates. nih.gov These materials have demonstrated good thermal and chemical stability. nih.gov By incorporating the this compound core into a polymer backbone, it is possible to create materials with unique properties conferred by the rigid and compact cyclobutane ring system. smolecule.com

Comparative Analysis with Other Cyclobutane-Containing Building Blocks

The utility of this compound as a synthetic building block can be understood by comparing it with other cyclobutane derivatives used in synthesis.

Compared to 1-bromo-3-chlorocyclobutane : The primary difference lies in the leaving group ability of the halogens and the nature of the other substituent. Bromine is generally a better leaving group than chlorine, potentially making this compound more reactive in nucleophilic substitution reactions. stackexchange.com The tert-butoxy group is much larger and more sterically hindering than a chlorine atom, which can influence the stereochemical outcome of reactions and the conformational preferences of the molecule.

Compared to Cyclobutane Carboxylic Acids : Building blocks like 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid offer a carboxylic acid handle for amide bond formation or other transformations. nih.gov In contrast, this compound provides a site for C-C bond formation via its bromo group. The choice between these building blocks depends entirely on the desired synthetic pathway and target molecule.

Bioisosteric Comparison : In medicinal chemistry, the tert-butyl group is a common moiety. The 1-trifluoromethyl-cyclobutyl group has been explored as a bioisostere for the tert-butyl group. nih.govacs.org Studies comparing these groups show that the CF3-cyclobutane substituent is slightly larger and increases lipophilicity (log D) by about 0.5 units compared to a tert-butyl group. nih.govacs.org While this compound contains a tert-butoxy group rather than a direct tert-butyl attachment, this comparison highlights how modifications to the cyclobutane scaffold are used to fine-tune physicochemical properties like size, polarity, and metabolic stability in drug design. nih.govacs.org

Building BlockKey Functional GroupsPrimary Synthetic UseNotable Feature
This compound -Br, -O-t-BuNucleophilic substitution, cross-couplingVersatile bifunctional scaffold with steric bulk
1-bromo-3-chlorocyclobutane -Br, -ClIntramolecular coupling (e.g., Wurtz)Contains two different halide leaving groups
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid -CF3, -COOHAmide coupling, derivatization of acidUsed as a bioisostere for tert-butyl groups
Cyclobutane-1,3-diacid (CBDA) -COOH, -COOHPolymer synthesis (condensation)Forms semi-rigid, stable polymers

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Stereoselective Synthetic Pathways

The stereochemistry of 1,3-disubstituted cyclobutanes, such as 1-Bromo-3-(tert-butoxy)cyclobutane (B1400122), is a critical determinant of their biological activity and material properties. Consequently, the development of novel and efficient stereoselective synthetic pathways is a paramount objective. Current research efforts are focused on several key areas:

Asymmetric [2+2] Cycloadditions: The [2+2] cycloaddition is a cornerstone of cyclobutane (B1203170) synthesis. Future advancements will likely involve the design of new chiral catalysts, including Lewis acids and organocatalysts, to achieve high enantioselectivity and diastereoselectivity in the formation of the cyclobutane ring. The use of visible-light-mediated photocycloadditions is also a promising avenue for achieving stereocontrol.

Ring Contraction and Expansion Strategies: Innovative methods involving the stereoselective contraction of larger rings (e.g., pyrrolidines) or the expansion of smaller rings (e.g., cyclopropanes) are being explored to access stereochemically defined cyclobutanes. These transformations offer alternative synthetic routes that can provide access to enantiomerically pure products.

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral cyclobutane derivatives is a growing area of interest. Biocatalytic methods can offer high stereoselectivity under mild reaction conditions, presenting a green and efficient alternative to traditional synthetic methods.

Table 1: Comparison of Stereoselective Synthetic Strategies for Cyclobutanes
Synthetic StrategyKey FeaturesPotential AdvantagesChallenges
Asymmetric [2+2] CycloadditionUse of chiral catalysts (metal-based or organocatalysts) to control stereochemistry during ring formation.High potential for controlling both relative and absolute stereochemistry.Catalyst design and optimization can be complex and substrate-dependent.
Ring Contraction/ExpansionFormation of the cyclobutane ring from a larger or smaller carbocycle.Can provide access to unique substitution patterns and stereoisomers.May require multi-step sequences and careful control of reaction conditions.
BiocatalysisUtilization of enzymes to catalyze stereoselective transformations.High enantioselectivity, mild reaction conditions, and environmentally friendly.Enzyme availability and substrate scope can be limited.

Exploration of Unconventional Reaction Manifolds and Catalytic Systems

Beyond established synthetic routes, the exploration of unconventional reaction manifolds and novel catalytic systems will unlock new possibilities for the functionalization of this compound.

Transition Metal Catalysis: The use of transition metals like palladium, rhodium, and cobalt is enabling novel transformations of cyclobutanes. For this compound, this could involve cross-coupling reactions at the C-Br bond or C-H activation at other positions on the ring, allowing for the introduction of a wide range of functional groups. The development of catalysts that can selectively functionalize specific C-H bonds on the cyclobutane ring is a significant area of ongoing research.

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for generating radical intermediates under mild conditions. This could be applied to this compound to initiate novel cyclization or functionalization reactions that are not accessible through traditional ionic pathways.

Ring-Opening Reactions: The inherent ring strain of the cyclobutane core can be harnessed to drive ring-opening reactions, providing access to linear molecules with defined stereochemistry. The development of catalytic systems that can control the regioselectivity and stereoselectivity of these ring-opening reactions is an active area of investigation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound and its derivatives with flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability.

Continuous Flow Synthesis: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. For photochemical reactions, such as [2+2] cycloadditions, flow reactors can ensure uniform irradiation, leading to more consistent product quality. The scalability of flow processes is also a key advantage for the production of cyclobutane building blocks on an industrial scale.

Automated Synthesis: Automated platforms can be used to rapidly screen reaction conditions and synthesize libraries of cyclobutane derivatives for applications in drug discovery and materials science. This high-throughput approach can accelerate the discovery of new compounds with desired properties.

Table 2: Advantages of Flow Chemistry for Cyclobutane Synthesis
ParameterBatch ChemistryFlow Chemistry
Temperature ControlCan have temperature gradients within the reactor.Precise and uniform temperature control.
MixingCan be inefficient, leading to side reactions.Efficient and rapid mixing.
SafetyHandling of hazardous reagents and intermediates can be risky on a large scale.Small reaction volumes enhance safety, especially for highly exothermic or photochemical reactions.
ScalabilityScaling up can be challenging and require significant process redevelopment.Readily scalable by extending the operation time or using parallel reactors.

Advanced Computational Modeling for Predicting Novel Reactivity and Properties

Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound.

Reaction Mechanism Elucidation: DFT calculations can provide detailed insights into the mechanisms of reactions involving cyclobutanes, including cycloadditions, ring-openings, and rearrangements. This understanding can guide the design of more efficient and selective synthetic methods.

Prediction of Reactivity and Selectivity: Computational models can be used to predict the reactivity of different sites on the this compound molecule, aiding in the development of regioselective functionalization strategies. Furthermore, the stereochemical outcome of reactions can often be predicted, facilitating the design of stereoselective syntheses.

Property Prediction: Physicochemical properties such as stability, solubility, and electronic properties can be calculated using computational methods. This allows for the in silico design of novel cyclobutane derivatives with specific properties tailored for particular applications.

Design of Next-Generation Cyclobutane Scaffolds for Specific Research Applications

This compound serves as a versatile starting material for the design and synthesis of next-generation cyclobutane scaffolds with tailored functionalities for a range of research applications, particularly in medicinal chemistry.

Medicinal Chemistry: The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for the development of new therapeutic agents. By strategically functionalizing the cyclobutane core, it is possible to create molecules that can precisely orient pharmacophoric groups to interact with biological targets. The design of novel cyclobutane-based fragment libraries for fragment-based drug discovery is an area of active research.

Materials Science: The incorporation of cyclobutane units into polymers and other materials can impart unique properties, such as thermal stability and rigidity. The development of new cyclobutane-containing monomers derived from this compound could lead to the creation of advanced materials with novel applications.

Molecular Probes: The defined stereochemistry and conformational rigidity of cyclobutane scaffolds make them suitable for the development of molecular probes to study biological processes. By attaching fluorescent tags or other reporter groups, it is possible to create tools for imaging and sensing applications.

The continued exploration of these future directions will undoubtedly expand the synthetic utility of this compound and solidify the importance of cyclobutane scaffolds in various scientific disciplines.

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.